molecular formula C13H18N4S B8386989 6-Amino-2-(2-pyrrolidin-1-yl-ethylamino)benzothiazole

6-Amino-2-(2-pyrrolidin-1-yl-ethylamino)benzothiazole

Cat. No. B8386989
M. Wt: 262.38 g/mol
InChI Key: BJUIXKBHLFKUAS-UHFFFAOYSA-N
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Patent
US07141595B2

Procedure details

A suspension of 6-nitro-2-(2-pyrrolidin-1-ylethylamino)benzothiazole (Example 11, 50 mg, 0.17 mmol) and SnCl2 (161 mg, 0.85 mmol) in 20 mL of ethanol (denatured) was heated at reflux for 4 hours. After cooling the mixture was partitioned between 50 mL of ethyl acetate and 20 mL of 1.0N aqueous NaOH. The organic layer was dried over sodium sulfate and concentrated to give a yellow residue which was subjected to silica gel column chromatography (5% 2M NH3/MeOH:95% CH2Cl2). Yield: 65%, 1H-NMR (CD3OD): δ 8.70 (d, 1H, J=8.3 Hz); 8.47 (d, 1H, J=2.0 Hz); 8.21 (dd, 1H, J=6.3, 1.9 Hz); 5.05 (t, 2H, J=6.3 Hz); 4.28 (t, 2H, J=6.8 Hz); 4.14 (m, 4H); 3.33 (m, 4H).
Name
6-nitro-2-(2-pyrrolidin-1-ylethylamino)benzothiazole
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
161 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:20]=[CH:19][C:7]2[N:8]=[C:9]([NH:11][CH2:12][CH2:13][N:14]3[CH2:18][CH2:17][CH2:16][CH2:15]3)[S:10][C:6]=2[CH:5]=1)([O-])=O.Cl[Sn]Cl.N.CO.C(Cl)Cl>C(O)C>[NH2:1][C:4]1[CH:20]=[CH:19][C:7]2[N:8]=[C:9]([NH:11][CH2:12][CH2:13][N:14]3[CH2:18][CH2:17][CH2:16][CH2:15]3)[S:10][C:6]=2[CH:5]=1 |f:2.3|

Inputs

Step One
Name
6-nitro-2-(2-pyrrolidin-1-ylethylamino)benzothiazole
Quantity
50 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC2=C(N=C(S2)NCCN2CCCC2)C=C1
Name
Quantity
161 mg
Type
reactant
Smiles
Cl[Sn]Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N.CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture
CUSTOM
Type
CUSTOM
Details
was partitioned between 50 mL of ethyl acetate and 20 mL of 1.0N aqueous NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellow residue which

Outcomes

Product
Name
Type
Smiles
NC1=CC2=C(N=C(S2)NCCN2CCCC2)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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